molecular formula C4H11ClN2 B13493520 N-methylpropanimidamide hydrochloride

N-methylpropanimidamide hydrochloride

Cat. No.: B13493520
M. Wt: 122.60 g/mol
InChI Key: KSZLFHFELDAUKW-UHFFFAOYSA-N
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Description

N-methylpropanimidamide hydrochloride is an organic compound with the molecular formula C4H11ClN2. It is a derivative of propanimidamide, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group. This compound is typically found in solid form and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpropanimidamide hydrochloride can be achieved through several methods. One common approach involves the reaction of N-methylpropanimidamide with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the yield and minimize impurities. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: This compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers. The pathways involved may include nucleophilic addition or substitution, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropanimidamide hydrochloride
  • 2-Hydroxy-2-methylpropanimidamide hydrochloride
  • 2,2’-Azobis(2-methylpropionamidine) dihydrochloride

Comparison

N-methylpropanimidamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

N'-methylpropanimidamide;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c1-3-4(5)6-2;/h3H2,1-2H3,(H2,5,6);1H

InChI Key

KSZLFHFELDAUKW-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC)N.Cl

Origin of Product

United States

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